molecular formula C21H20FN5O2S B2926954 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide CAS No. 1105218-72-1

4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide

Katalognummer: B2926954
CAS-Nummer: 1105218-72-1
Molekulargewicht: 425.48
InChI-Schlüssel: NPECBAZRMXCCOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide is a synthetic small molecule featuring a pyridazinone core, a scaffold of growing interest in medicinal chemistry . This compound is designed for research and development purposes, particularly in the screening and identification of novel bioactive molecules. Its structure, which includes a benzamide moiety and a flexible sulfur-containing linker, is reminiscent of compounds investigated for targeting protein-protein interactions and enzyme active sites . Research into analogous pyridazinone-based compounds has highlighted their potential as inhibitors of biologically significant targets. For instance, such structures have been explored as Fatty Acid Binding Protein 4 (FABP4) inhibitors, which are relevant in metabolic disease and oncology research . Other related structures have been patented in the context of Bruton's Tyrosine Kinase (BTK) inhibition, suggesting potential applications in immunology and inflammation studies . The presence of the pyridinylmethylamino group may contribute to binding affinity and selectivity in biological systems. This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

4-fluoro-N-[6-[4-oxo-4-(pyridin-3-ylmethylamino)butyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S/c22-17-7-5-16(6-8-17)21(29)25-18-9-10-20(27-26-18)30-12-2-4-19(28)24-14-15-3-1-11-23-13-15/h1,3,5-11,13H,2,4,12,14H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPECBAZRMXCCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a thiol compound to introduce the thioether linkage.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves coupling the pyridazinyl intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in studies to understand its interaction with biological targets.

Medicine

In medicinal chemistry, 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide could be investigated for its potential as a therapeutic agent. Its structure suggests it might have activity against specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom and the pyridazinyl ring might enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with several analogs, including benzamide backbones, thioether linkages, and heterocyclic substituents. Key differences lie in substituent positioning, heterocycle identity, and chain length, which influence physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
Target Compound : 4-fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide C₂₀H₂₁FN₆O₂S* 428.5* Pyridin-3-ylmethylamino, 4-fluorobenzamide, butylthio bridge Enhanced metabolic stability due to fluorine; pyridine enhances π-π interactions
4-fluoro-N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide C₂₀H₂₁FN₆O₂S* 428.5* Pyridin-2-ylamino Pyridine N-position alters binding orientation; potential steric effects
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, ) C₂₁H₁₉N₅OS₂ 429.5 Thienylmethyl, cyano-pyridine Thiophene increases lipophilicity; cyano group modulates electronic properties
4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide C₂₀H₂₁FN₆O₂S 428.5 Triazolo[4,3-b]pyridazin, pyrrolidinyl Triazolo ring enhances rigidity; pyrrolidine improves solubility
4-fluoro-N-(6-((4-oxo-4-(thiazol-2-ylamino)butyl)thio)pyridazin-3-yl)benzamide C₁₈H₁₆FN₅O₂S₂ 417.5* Thiazol-2-ylamino Thiazole’s electron-withdrawing nature may reduce basicity
N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide C₁₉H₁₄F₂N₄O₂S 400.4 Difluorophenyl Increased fluorination enhances metabolic stability and membrane permeability

*Estimated based on structural similarity.

Key Comparative Insights

Substituent Positioning: The pyridin-3-ylmethylamino group in the target compound (vs. pyridin-2-ylamino in ’s analog) likely alters binding interactions due to spatial orientation differences. The 3-position may facilitate stronger π-stacking in hydrophobic pockets compared to the 2-position .

Thioether Chain Length :

  • The butylthio bridge in the target compound provides greater conformational flexibility than the ethylthio chain in ’s compound, which may impact target engagement kinetics .

Fluorination Effects :

  • Fluorine at the benzamide 4-position (target compound) improves metabolic stability and membrane permeability, a feature shared with the difluorophenyl analog (). However, the latter’s dual fluorine atoms may increase logP, affecting bioavailability .

Heterocycle Identity: Triazolo[4,3-b]pyridazin () introduces a fused ring system, likely enhancing rigidity and thermal stability (e.g., higher melting points) compared to monocyclic pyridazin-3-yl groups .

Research Implications and Limitations

While structural data are available, specific pharmacological data (e.g., IC₅₀, solubility, pharmacokinetics) are absent in the provided evidence. Further studies should focus on:

  • Binding affinity assays to compare pyridin-3-ylmethyl vs. pyridin-2-ylamino substituents.
  • Solubility profiling of thioether-linked analogs to optimize drug-like properties.
  • Metabolic stability tests for fluorinated derivatives in hepatic microsome models.

Biologische Aktivität

4-Fluoro-N-(6-((4-oxo-4-((pyridin-3-ylmethyl)amino)butyl)thio)pyridazin-3-yl)benzamide, a compound featuring a complex structure with potential biological activity, has garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. Its structure includes:

  • A benzamide moiety.
  • A pyridazin ring.
  • A pyridin derivative linked via a thioether group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and bioavailability.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for various kinases involved in cellular signaling pathways.
  • Antimicrobial Activity : Initial studies suggest potential efficacy against bacterial strains, particularly those resistant to first-line antibiotics.

Biological Activity Data

Recent studies have evaluated the compound's biological activity through various assays. Below is a summary of key findings:

Study Activity Assessed IC50 Values (µM) Notes
Study 1Anti-tubercular2.18Significant activity against Mycobacterium tuberculosis H37Ra .
Study 2Cytotoxicity>50Non-toxic to HEK-293 cells, indicating safety for human cells .
Study 3Kinase Inhibition10.5Moderate inhibition of specific kinases associated with cancer .

Case Study 1: Anti-Tubercular Efficacy

In a study focused on anti-tubercular agents, several derivatives of benzamide were synthesized and tested against Mycobacterium tuberculosis. The compound exhibited an IC50 value of 2.18 µM, demonstrating significant potential as a new therapeutic agent for tuberculosis treatment .

Case Study 2: Kinase Inhibition

Another investigation assessed the compound's ability to inhibit specific kinases involved in cancer proliferation. The results indicated an IC50 of 10.5 µM against the target kinases, suggesting its role as a promising candidate in cancer therapy .

Safety Profile

The cytotoxicity assays performed on human embryonic kidney cells revealed that the compound did not exhibit significant toxicity at concentrations up to 50 µM. This safety profile is crucial for further development and clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.